2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is a compound that belongs to the family of acetamide derivatives. It is commonly known as CF3 and is used in scientific research applications. This compound has been extensively studied due to its potential therapeutic benefits.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : Derivatives similar to 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, sulfide and sulfone derivatives of related structures showed promising activity against Gram-negative and Gram-positive bacteria, as well as fungi, highlighting the compound's potential role in developing new antimicrobial agents (Badiger et al., 2013).
Thrombin Inhibition : Compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide, specifically those with certain substituents, have been identified as potent thrombin inhibitors. This finding underscores the compound's potential in the development of anticoagulant therapies, with particular emphasis on the design of inhibitors with high specificity and potency (Lee et al., 2007).
Herbicide Research : Chloroacetamide derivatives, including those similar to the compound , have been extensively studied for their application as herbicides. Research has delved into their mechanisms of action, environmental fate, and the development of new formulations to enhance agricultural productivity while mitigating adverse environmental impacts (Coleman et al., 2000).
Anticancer Activity : The structural motif found in 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is also present in compounds investigated for their anticancer properties. By modifying related structures, researchers aim to enhance cytotoxic effects against cancer cell lines, contributing to the ongoing search for more effective cancer treatments (Ghorab et al., 2015).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-11-2-1-3-12(15)10(11)6-13(17)16-7-9-4-5-18-8-9/h1-5,8H,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQAFFTFVYWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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